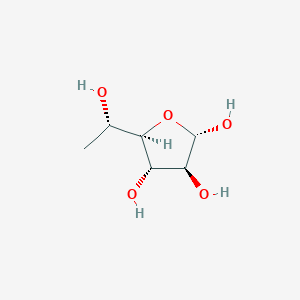
beta-L-Fucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-Fucofuranose: is a monosaccharide, specifically a furanose form of L-fucose. It is a six-carbon sugar that plays a significant role in various biological processes. This compound is a structural isomer of beta-L-fucopyranose, differing in the ring structure of the sugar molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-Fucofuranose can be synthesized through the acetolysis of methyl-2,3,5-tri-O-acetyl-beta-L-fucofuranoside . The fusion of beta-L-fucopyranose tetraacetate with phosphoric acid at 50°C for 1 minute results in a mixture of alpha- and beta-pyranosyl phosphates . Longer fusion times yield the alpha-anomer exclusively .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired anomeric form is obtained.
Chemical Reactions Analysis
Types of Reactions: Beta-L-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Beta-L-Fucofuranose has several applications in scientific research:
Chemistry: It is used in the synthesis of various glycosides and glycoconjugates.
Biology: It plays a role in the study of carbohydrate metabolism and enzymatic reactions involving fucose.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in glycoprotein synthesis and cell signaling.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of complex carbohydrates.
Mechanism of Action
The mechanism of action of beta-L-Fucofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in fucose metabolism, such as fucosidases. These enzymes catalyze the hydrolysis of fucose-containing compounds, leading to various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Beta-L-Fucopyranose: A structural isomer with a pyranose ring structure.
Alpha-L-Fucofuranose: An anomer of beta-L-Fucofuranose with a different configuration at the anomeric carbon.
Beta-D-Fucofuranose: An enantiomer of this compound with a different spatial arrangement of atoms.
Uniqueness: this compound is unique due to its specific furanose ring structure and its role in various biological processes. Its distinct configuration allows it to interact with specific enzymes and receptors, making it valuable in biochemical and medical research .
Properties
CAS No. |
64761-42-8 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m0/s1 |
InChI Key |
AFNUZVCFKQUDBJ-XKTQNOIPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















